N-(3-chloro-4-methylphenyl)-N'-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine
Overview
Description
N-(3-chloro-4-methylphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring both aromatic and pyrimidine rings, suggests potential biological activity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Substitution Reaction: The pyrimidine derivative is then reacted with 3-chloro-4-methylphenyl isocyanate to form the desired guanidine compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions could target the pyrimidine ring, potentially converting the oxo group to a hydroxyl group.
Substitution: The aromatic ring may undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl groups could yield carboxylic acids, while nitration of the aromatic ring would produce nitro derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or receptor ligand due to its guanidine moiety.
Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.
Industry: Use in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The guanidine group is known to form strong hydrogen bonds, which could be crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)urea: Similar structure but with a urea group instead of a guanidine group.
N-(3-chloro-4-methylphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea: Contains a thiourea group, which may have different reactivity and biological activity.
Uniqueness
The presence of both the guanidine and pyrimidine moieties in N-(3-chloro-4-methylphenyl)-N’-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine makes it unique, potentially offering a combination of properties not found in similar compounds. This could translate to unique biological activity or chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O/c1-7-4-5-10(6-11(7)15)18-13(16)20-14-17-9(3)8(2)12(21)19-14/h4-6H,1-3H3,(H4,16,17,18,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXIJKFJPOUNBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=NC2=NC(=C(C(=O)N2)C)C)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C(=N/C2=NC(=C(C(=O)N2)C)C)/N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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